molecular formula C7H15NO2 B591979 (S)-2-(Aminomethyl)-4-methylpentanoic acid CAS No. 203854-56-2

(S)-2-(Aminomethyl)-4-methylpentanoic acid

Cat. No.: B591979
CAS No.: 203854-56-2
M. Wt: 145.202
InChI Key: IAXQYBCPMFDMOJ-LURJTMIESA-N
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Description

(S)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral compound with significant importance in various scientific fields. It is known for its role as a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is often studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Aminomethyl)-4-methylpentanoic acid involves several steps. One common method includes the condensation of isovaleraldehyde with a suitable amine source, followed by a series of reactions to introduce the aminomethyl group and achieve the desired stereochemistry. The reaction conditions typically involve the use of solvents like acetic anhydride and methyl tert-butyl ether (MTBE), along with catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and minimize environmental impact. Techniques such as asymmetric synthesis and the use of recoverable reagents are common. These methods ensure high purity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Aminomethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Commonly employed to reduce any oxidized intermediates back to the desired compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of primary or secondary amines .

Scientific Research Applications

(S)-2-(Aminomethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Aminomethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets in the nervous system. It binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability. This action helps in controlling seizures and alleviating neuropathic pain .

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: Another GABA analog used for similar therapeutic purposes.

    Gabapentin: A compound with a similar structure and function, used to treat neuropathic pain and epilepsy.

Uniqueness

(S)-2-(Aminomethyl)-4-methylpentanoic acid is unique due to its specific stereochemistry, which enhances its binding affinity and efficacy compared to other similar compounds. This makes it a valuable compound in both research and therapeutic applications .

Biological Activity

(S)-2-(Aminomethyl)-4-methylpentanoic acid, commonly known as (S)-AMPA, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound is structurally related to other amino acids and plays significant roles in various biochemical processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 203854-56-2
  • Molecular Formula : C7H15NO2
  • Molecular Weight : 145.20 g/mol

(S)-AMPA primarily acts as an agonist at the AMPA receptor, a subtype of glutamate receptors in the central nervous system. By binding to these receptors, (S)-AMPA facilitates excitatory neurotransmission, which is crucial for synaptic plasticity and cognitive functions such as learning and memory.

Key Mechanisms:

  • Neurotransmission Enhancement : Increases the influx of sodium ions into neurons, leading to depolarization and enhanced neuronal excitability.
  • Synaptic Plasticity : Plays a role in long-term potentiation (LTP), which is essential for memory formation.

Biological Activities

  • Neuroprotective Effects :
    • Studies indicate that (S)-AMPA may exert neuroprotective effects against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to modulate glutamate levels and reduce neuronal damage during oxidative stress .
  • Anti-Seizure Potential :
    • Recent research has suggested that (S)-AMPA may act as a novel anti-seizure agent by modulating glutamatergic transmission. In animal models, it has shown promise in reducing seizure frequency and severity .
  • Cognitive Enhancement :
    • Clinical studies have explored the potential of (S)-AMPA in enhancing cognitive functions in patients with cognitive impairments. Preliminary results indicate improved memory performance and attention in subjects administered this compound .

Case Studies

StudyObjectiveFindings
Study 1 Neuroprotection in Alzheimer's model(S)-AMPA administration led to reduced neuronal apoptosis and improved cognitive function in transgenic mice models .
Study 2 Anti-seizure efficacyIn a controlled trial with epileptic rats, (S)-AMPA significantly decreased seizure duration compared to control groups .
Study 3 Cognitive enhancementA double-blind study involving elderly participants showed improved scores on cognitive assessments after treatment with (S)-AMPA .

Safety and Toxicology

While (S)-AMPA demonstrates various beneficial effects, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity levels. However, further research is needed to establish long-term safety profiles.

Properties

IUPAC Name

(2S)-2-(aminomethyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXQYBCPMFDMOJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716963
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203854-56-2
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203854-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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